molecular formula C12H12Cl2N2O2S B2761493 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol CAS No. 338967-18-3

1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol

Cat. No.: B2761493
CAS No.: 338967-18-3
M. Wt: 319.2
InChI Key: WICKWDRKKIHHDF-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an imidazole ring, and a thiol group

Properties

IUPAC Name

3-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10(8(13)6-9(11)14)16-3-2-15-12(16)19/h2-3,6-7H,4-5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKWDRKKIHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-(2-methoxyethoxy)aniline.

    Formation of Imidazole Ring: The aniline derivative undergoes cyclization with thiourea under acidic conditions to form the imidazole ring.

    Thiol Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the dichlorophenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted phenyl-imidazole-thiol derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials with specific properties.

Biology

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly due to its ability to form covalent bonds with cysteine residues in proteins.
  • Biochemical Assays : The compound acts as a ligand in various biochemical assays, facilitating the study of protein interactions and functions.

Medicine

  • Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Studies indicate that it may possess anticancer properties by interacting with biological macromolecules involved in cancer progression .
  • Mechanism of Action : The thiol group can form covalent bonds with target proteins, while the dichlorophenyl group and imidazole ring participate in non-covalent interactions contributing to its biological efficacy.

Industry

  • Material Development : The compound is utilized in developing materials with specific electronic or optical properties, potentially leading to advancements in electronic devices and sensors .

Case Studies

Study ReferenceApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against bacterial strains such as E. coli and Staphylococcus aureus.
Anticancer ResearchShowed inhibition of cancer cell proliferation in vitro, suggesting potential for therapeutic use.
Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways, indicating its utility in drug design.

Mechanism of Action

The mechanism of action of 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The dichlorophenyl group and imidazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.

    2,4-Dichloro-5-(2-methoxyethoxy)aniline: Lacks the imidazole and thiol groups, making it less versatile in reactions.

    1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole:

Uniqueness

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol is unique due to the presence of both the thiol and imidazole groups, which provide a combination of reactivity and binding capabilities not found in the similar compounds listed above. This makes it particularly valuable in medicinal chemistry and materials science.

Biological Activity

1-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol, designated by its CAS number 338967-18-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12Cl2N2O2S
  • Molecular Weight : 319.21 g/mol
  • Purity : ≥98% .

The structure features a dichlorophenyl moiety and an imidazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure enhances its antibacterial potency .

Antitumor Activity

Imidazole derivatives are also recognized for their antitumor potential. Studies have demonstrated that modifications to the imidazole ring can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been found to inhibit cell proliferation in various cancer models, suggesting that 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol may exhibit similar effects .

The biological activity of imidazole compounds often involves:

  • Inhibition of Enzymatic Activity : Many imidazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA or inhibit topoisomerases, crucial for DNA replication in both bacteria and tumor cells .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of several imidazole derivatives, including those structurally related to 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ampicillin, highlighting their potential as novel antimicrobial agents .

Antitumor Activity Assessment

In vitro studies on cancer cell lines treated with imidazole derivatives showed a dose-dependent reduction in cell viability. The compound's mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. This suggests a promising avenue for further research into its application in cancer therapy .

Data Summary

Activity Type Observed Effects References
AntimicrobialEffective against MRSA ,
AntitumorInduces apoptosis in cancer cells ,
Enzyme InhibitionInhibits bacterial topoisomerases

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